molecular formula C20H32O4 B10768254 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Cat. No.: B10768254
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-RCCFBDPRSA-N
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Description

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is a complex organic compound belonging to the class of prostanoids. Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from fatty acids. This compound is characterized by its intricate structure, which includes a cyclopentane ring, a hydroxyl group, and a heptanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under heat.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide (OsO4) as a catalyst.

    Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is attached through a series of esterification and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentane ring can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and amines like ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cardiovascular diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, vasodilation, and platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Another prostanoid with similar structural features but different biological activities.

    Prostaglandin F2α: Similar in structure but primarily involved in reproductive processes.

    Leukotriene B4: An eicosanoid with a different structure but involved in similar inflammatory pathways.

Uniqueness

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is unique due to its specific combination of functional groups and its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17+,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-RCCFBDPRSA-N

Isomeric SMILES

CCCCC[C@H](C=C[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

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